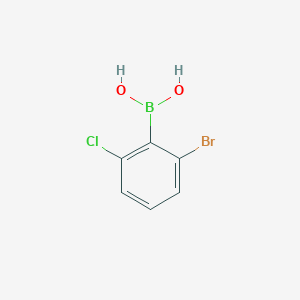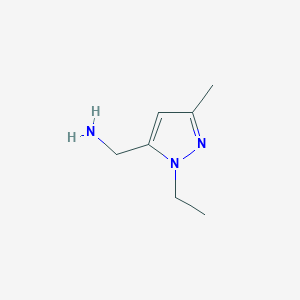
9-(3,5-ジフェニルフェニル)-10-ブロモアントラセン
説明
9-(3,5-Diphenylphenyl)-10-bromoanthracene is an anthracene derivative that has gained attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 10th position and a 3,5-diphenylphenyl group at the 9th position of the anthracene core. These structural modifications impart distinct photophysical and electrochemical properties to the compound, making it a valuable material for research and industrial applications.
科学的研究の応用
9-(3,5-Diphenylphenyl)-10-bromoanthracene has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a blue light-emitting material in OLEDs due to its high fluorescence yield and good thermal stability.
Photovoltaic Devices: Its unique photophysical properties make it suitable for use in organic photovoltaic devices, where it can act as an electron donor or acceptor.
Chemical Sensors: The compound’s sensitivity to various chemical environments allows it to be used in the development of chemical sensors for detecting specific analytes.
Biological Research: Its structural properties enable it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-Diphenylphenyl)-10-bromoanthracene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The general procedure involves the following steps:
Preparation of the Boronic Acid Derivative: The 3,5-diphenylphenylboronic acid is prepared by reacting 3,5-diphenylphenyl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Coupling Reaction: The prepared boronic acid derivative is then coupled with 10-bromoanthracene using a palladium catalyst, typically in the presence of a base such as potassium carbonate, in a suitable solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) to facilitate the coupling process.
Industrial Production Methods
While the Suzuki-Miyaura coupling reaction is commonly used in laboratory settings, industrial production methods may involve more scalable and cost-effective approaches. These methods often focus on optimizing reaction conditions, such as using continuous flow reactors, to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
9-(3,5-Diphenylphenyl)-10-bromoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 10th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Organolithium or Grignard reagents, typically in anhydrous solvents like ether or tetrahydrofuran (THF), under inert atmosphere.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products Formed
Substitution Reactions: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation Reactions: Anthraquinone derivatives.
Reduction Reactions: Dihydroanthracene derivatives.
作用機序
The mechanism of action of 9-(3,5-Diphenylphenyl)-10-bromoanthracene is primarily based on its ability to participate in photophysical and electrochemical processes. The compound’s molecular structure allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. Additionally, the presence of the bromine atom and the 3,5-diphenylphenyl group can influence its reactivity and interaction with other molecules, potentially affecting its biological activity.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but lacks the bromine atom and the 3,5-diphenylphenyl group. It is also used in OLEDs and other optoelectronic applications.
9,10-Bis(phenylethynyl)anthracene: Contains phenylethynyl groups instead of the 3,5-diphenylphenyl group. Known for its high fluorescence quantum yield and use in light-emitting devices.
9,10-Dibromoanthracene: Contains two bromine atoms at the 9th and 10th positions. Used in various organic synthesis reactions.
Uniqueness
9-(3,5-Diphenylphenyl)-10-bromoanthracene is unique due to the combination of the bromine atom and the 3,5-diphenylphenyl group, which imparts distinct photophysical and electrochemical properties. This makes it particularly valuable for applications requiring high fluorescence yield, thermal stability, and specific reactivity.
特性
IUPAC Name |
9-bromo-10-(3,5-diphenylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21Br/c33-32-29-17-9-7-15-27(29)31(28-16-8-10-18-30(28)32)26-20-24(22-11-3-1-4-12-22)19-25(21-26)23-13-5-2-6-14-23/h1-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYDXENQXPPQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226206 | |
| Record name | 9-Bromo-10-[1,1′:3′,1′′-terphenyl]-5′-ylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474688-74-9 | |
| Record name | 9-Bromo-10-[1,1′:3′,1′′-terphenyl]-5′-ylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474688-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromo-10-[1,1′:3′,1′′-terphenyl]-5′-ylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-([1,1':3',1''-terphenyl]-5'-yl)-10-bromoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)












